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Compound of Interest |

5-Chloro-2-
Compound Name: _
(trifluoromethoxy)phenol

CAS No.: 1092461-24-9

Cat. No.: B1425527

. J

Compound ID: 5-Chloro-2-(trifluoromethoxy)phenol CAS Registry Number: 886496-63-5
Molecular Formula: C7H4CIF302 Molecular Weight: 212.55 g/mol [1]

Executive Summary & Structural Logic

This guide provides a rigorous framework for the identification and validation of 5-Chloro-2-
(trifluoromethoxy)phenol.[1] As a halogenated phenol derivative, this compound exhibits
distinct electronic signatures driven by the interplay between the electron-donating hydroxyl
group (-OH) and the electron-withdrawing trifluoromethoxy (-OCF3) and chloro (-Cl)
substituents.[1]

Structural Analysis for Spectral Prediction:

e The Phenol Core (C1): The hydroxyl group acts as a strong ortho/para director, shielding
protons at C4 and C6.[1]

e The Trifluoromethoxy Group (C2): A strong inductive withdrawer (-1) with weak resonance
donation (+R).[1] It significantly deshields the ortho proton (H3) and introduces characteristic
C-F coupling in 3C NMR.[1]

o The Chloro Substituent (C5): Located meta to the -OH and para to the -OCFs group, it exerts
a deshielding effect on the adjacent protons (H4 and H6) and provides a definitive isotopic
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signature in Mass Spectrometry.[1]
Mass Spectrometry (MS) Profile
Methodology: Electron Impact (El), 70 eV.[1]

The mass spectrum of this compound is defined by the chlorine isotope pattern and the stability
of the trifluoromethoxy ether linkage.[1]

: : ble[1]

. Relative .
m/z (approx) lon Identity Interpretation
Abundance
Molecular ion (3>Cl
212 [M]*+ 100% (Base Peak) )
isotope).[1]
Characteristic 37Cl
isotope peak (3:1 ratio
214 [M+2]* ~32%

confirms mono-

chlorination).[1]

Loss of the
trifluoromethoxy

127 [M - OCF3]* High radical (85 Da).[1] A
primary fragmentation

pathway.[1]

Subsequent loss of
CO (28 Da) from the

99 [CsHa4CIl* Moderate o
phenolic ring
contraction.[1]
Loss of HCI from the
63 [CsHs]* Low

aromatic fragment.[1]

Fragmentation Logic (DOT Visualization)
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Figure 1: Primary fragmentation pathways for 5-Chloro-2-(trifluoromethoxy)phenol under El
conditions.

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum serves as a rapid "fingerprint” validation, particularly for the functional groups.

[1]
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Frequency (cm™?) Vibration Mode Intensity Notes

Phenolic hydroxyl.[1]

Broadening indicates

3200-3450 O-H Stretch Broad, Medium ,
intermolecular H-
bonding.
Asymmetric stretch of
1200-1275 C-O-C Stretch Strong the Ar-O-CFs ether
linkage.
Multiple bands typical
1100-1200 C-F Stretch Very Strong
of the -CFs group.[1]
) ) Skeletal vibrations of
1580, 1480 C=C Aromatic Medium _
the benzene ring.[1]
) Diagnostic for aryl
600-800 C-CI Stretch Medium/Strong

chlorides.[1]

Nuclear Magnetic Resonance (NMR)

Solvent Protocol:
e Primary Solvent: CDCIs (Chloroform-d) is recommended for standard characterization.[1]

 Alternative: DMSO-ds should be used if the OH proton signal is broadened or invisible due to
exchange in CDCls.[1]

'H NMR (Proton) Data

Frequency: 400 MHz or higher recommended.[1]

The aromatic region will display a specific ABC splitting pattern (or AMX depending on field
strength) due to the 1,2,4-substitution pattern (excluding the OH).[1]
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Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment
(0, ppm) Constants (J)

Position varies
) with
5.50 - 6.00 Broad Singlet (s) 1H OH )
concentration/sol

vent.[1]

Ortho to -OCFs.
[1] Deshielded by
-OCFs.J=8.5
Hz (Ortho
coupling to H4).
[1]

7.25-7.30 Doublet (d) 1H H3

Meta to -OCFs,
Orthoto -Cl. J =
Doublet of
6.95 — 7.05 1H H4 8.5 Hz (Ortho), J
Doublets (dd)
= 2.5 Hz (Meta to

H6).[1]

Ortho to -OH,
Orthoto -Cl. J =
2.5 Hz (Meta to
H4).[1]

7.05-7.10 Doublet (d) 1H H6

Note: H6 is chemically distinct due to being ortho to the hydroxyl group, which is electron-
donating (shielding), but it is also adjacent to the Chlorine (deshielding).

13C NMR (Carbon) Data

Frequency: 100 MHz. Decoupled.

The 13C spectrum is critical for verifying the trifluoromethoxy group via Carbon-Fluorine
coupling.[1]
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Chemical Shift (5,

Multiplicity Assignment Notes
ppm)
1J CF =257 Hz. The
defining signal for the
~120.5 Quartet (q) -OCFs ]
trifluoromethoxy
group.[1]
Ipso to Hydroxyl.[1
~148.0 Singlet (s) C1 (Ar-OH) P ) Y yLi]
Deshielded.
Ipso to OCFs.[1] May
~136.5 Singlet (s) C2 (Ar-OCFs3) show minor 3J_CF
coupling (~2 Hz).[1]
~130.0 Singlet (s) C5 (Ar-Cl) Ipso to Chlorine.[1]
_ Aromatic CH carbons.
122.0-128.0 Singlet (s) C3,C4,C6

[1]

9F NMR (Fluorine) Data

Standard: CFCIs (0 ppm) or internal standard.

» Signal: Single peak (singlet).[1]

¢ Shift:d -58.0 to -59.0 ppm.

« Interpretation: A sharp singlet confirms the symmetry of the CFs group and lack of adjacent

fluorine-coupling protons.[1]

NMR Coupling Logic (DOT Visualization)
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Figure 2: *H-'H Spin coupling network showing the connectivity between aromatic protons.
Experimental Protocol for Validation
To ensure high-fidelity data acquisition, follow this standardized workflow:

e Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of CDCls (containing 0.03%
TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts from
synthesis.[1]

e Acquisition:
o Run *H NMR with 16 scans to visualize the OH peak clearly.[1]
o Run F NMR (unlocked or coupled) to confirm the presence of the -OCFs motif.[1]

o Run GC-MS using a non-polar column (e.g., HP-5MS) with a ramp from 50°C to 280°C to
verify the molecular ion and purity.[1]

o Purity Check: Integrate the aromatic protons. The ratio of H3:H4:H6 must be exactly 1:1:1.
Any deviation suggests the presence of regioisomers (e.g., the 4-chloro isomer).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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